molecular formula C9H17NO B1292974 1-(Azepan-1-yl)propan-2-one CAS No. 23982-56-1

1-(Azepan-1-yl)propan-2-one

Cat. No.: B1292974
CAS No.: 23982-56-1
M. Wt: 155.24 g/mol
InChI Key: WATMULOULXASJC-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)propan-2-one is an organic compound with the molecular formula C9H17NO It is a ketone derivative featuring an azepane ring, which is a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of azepane with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azepane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Azepan-1-yl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitrogen-containing heterocycles and their biological activities.

    Medicine: Research into potential pharmaceutical applications, including drug development, is ongoing.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(Azepan-1-yl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The azepane ring’s nitrogen atom can also play a role in its chemical behavior and biological activity.

Comparison with Similar Compounds

    1-(Azepan-2-yl)propan-2-one: Another ketone derivative with a similar structure but different positional isomerism.

    1-(Piperidin-1-yl)propan-2-one: A related compound with a six-membered piperidine ring instead of the seven-membered azepane ring.

Uniqueness: 1-(Azepan-1-yl)propan-2-one is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring sizes or structures.

Properties

IUPAC Name

1-(azepan-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATMULOULXASJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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